molecular formula C2H6BBr3S B1587412 Tribromoborane-methyl sulfide CAS No. 29957-59-3

Tribromoborane-methyl sulfide

Cat. No.: B1587412
CAS No.: 29957-59-3
M. Wt: 312.66 g/mol
InChI Key: NCVLHAUANAMSTL-UHFFFAOYSA-N
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Description

Tribromoborane-methyl sulfide, also known as boron tribromide dimethyl sulfide complex, is a chemical compound with the molecular formula C2H6BBr3S. It is a complex formed between boron tribromide and dimethyl sulfide. This compound is known for its use as a reagent in various organic synthesis reactions, particularly in the deprotection of methyl groups from aryl methyl ethers and the hydrolysis of methylenedioxy ring compounds.

Mechanism of Action

Target of Action

Tribromoborane-methyl sulfide, also known as tribromo(dimethylsulfonio)boranuide, is a complex compound that primarily targets aryl methyl ethers . The compound acts as a reagent, interacting with these ethers to deprotect methyl groups . This interaction is crucial as it facilitates the conversion of these ethers into other chemical entities.

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. The compound forms a complex with the ether oxygen of the target molecule, leading to the elimination of an alkyl bromide . This results in the formation of a dibromo(organo)borane . This mode of action is particularly effective in the dealkylation of tertiary alkyl ethers .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways is the hydrolysis of 1,3-methylenedioxole ring compounds to 1,2-dihydroxy compounds . This transformation is significant as it leads to the production of compounds with potential applications in various fields, including pharmaceuticals .

Result of Action

The action of this compound at the molecular and cellular levels results in significant transformations of the target molecules. For instance, the compound can deprotect the methylenedioxy acetal bonding of poly vinyl-1, 3-benzodioxole . This leads to the formation of demethylated products, which have different properties and potential applications compared to the original compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is known to react violently with water and other protic solvents . Therefore, it is typically used and stored under controlled conditions to prevent unwanted reactions. Furthermore, the compound’s reactivity and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoborane-methyl sulfide can be synthesized by reacting boron tribromide with dimethyl sulfide. The reaction typically takes place in an inert solvent such as methylene chloride. The reaction conditions involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction is as follows:

BBr3+(CH3)2S(CH3)2SBBr3BBr_3 + (CH_3)_2S \rightarrow (CH_3)_2S \cdot BBr_3 BBr3​+(CH3​)2​S→(CH3​)2​S⋅BBr3​

Industrial Production Methods

In an industrial setting, the production of this compound involves the careful handling of boron tribromide and dimethyl sulfide due to their reactive nature. The process is carried out in a controlled environment to ensure safety and efficiency. The product is typically purified by distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Tribromoborane-methyl sulfide undergoes several types of chemical reactions, including:

    Deprotection Reactions: It is used to remove methyl groups from aryl methyl ethers.

    Hydrolysis Reactions: It hydrolyzes methylenedioxy ring compounds to form dihydroxy compounds.

    Substitution Reactions: It can react with phenylacetic acid and thexylphenylthioborane to form benzyl S,S’-diphenyl acetal.

Common Reagents and Conditions

    Deprotection Reactions: Typically carried out in an inert solvent like methylene chloride at low temperatures.

    Hydrolysis Reactions: Conducted in the presence of water or other protic solvents.

    Substitution Reactions: Involves the use of phenylacetic acid and thexylphenylthioborane under controlled conditions.

Major Products Formed

    Deprotection Reactions: Formation of demethylated aryl compounds.

    Hydrolysis Reactions: Formation of dihydroxy compounds.

    Substitution Reactions: Formation of benzyl S,S’-diphenyl acetal.

Scientific Research Applications

Tribromoborane-methyl sulfide has several applications in scientific research:

    Organic Synthesis: Used as a reagent for deprotection and hydrolysis reactions.

    Pharmaceuticals: Involved in the synthesis of complex organic molecules, including potential drug candidates.

    Material Science: Used in the preparation of precursors for advanced materials.

    Chemical Research: Employed in various chemical reactions to study reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Boron Trifluoride: Another Lewis acid used in organic synthesis.

    Boron Trichloride: Similar in reactivity but with different halogen atoms.

    Boron Triiodide: Less commonly used but similar in structure and reactivity.

Uniqueness

Tribromoborane-methyl sulfide is unique due to its specific reactivity and stability compared to other boron halides. Its ability to form stable complexes with dimethyl sulfide enhances its utility in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

tribromo(dimethylsulfonio)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVLHAUANAMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400389
Record name Tribromoborane-methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29957-59-3
Record name Tribromoborane-methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron tribromide dimethyl sulfide complex
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribromoborane-methyl sulfide
Reactant of Route 2
Tribromoborane-methyl sulfide

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